molecular formula C12H18N4O3S B2781411 1-isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide CAS No. 1903603-79-1

1-isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2781411
CAS No.: 1903603-79-1
M. Wt: 298.36
InChI Key: ZLJTULFRBKNZON-UHFFFAOYSA-N
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Description

1-Isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide is a complex organic compound featuring multiple functional groups, including an isoxazole ring, an imidazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the isoxazole and imidazole rings. One common approach is to first synthesize the isoxazole ring through a cyclization reaction of hydroxylamine with a suitable precursor. The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine, followed by cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. The use of metal catalysts, such as copper or ruthenium, can facilitate the cyclization reactions required for forming the isoxazole and imidazole rings. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for synthesizing more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

  • Industry: It can be utilized in the production of advanced materials or as a reagent in chemical synthesis.

Mechanism of Action

The mechanism by which 1-isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The imidazole and isoxazole rings may also play a role in the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • Isoxazole derivatives: These compounds share the isoxazole ring and are known for their biological activity.

  • Imidazole derivatives: These compounds contain the imidazole ring and are used in various pharmaceutical applications.

  • Sulfonamide derivatives: These compounds feature the sulfonamide group and are commonly used in drug development.

Uniqueness: 1-Isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for various biological and industrial uses.

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S/c1-10(2)16-7-12(13-9-16)20(17,18)15-5-3-4-11-6-14-19-8-11/h6-10,15H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJTULFRBKNZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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